A Technical Guide to the Physicochemical Properties of L-Lysine Orotate Salt
A Technical Guide to the Physicochemical Properties of L-Lysine Orotate Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Lysine Orotate is a salt formed from the essential amino acid L-lysine and orotic acid, a precursor in pyrimidine (B1678525) biosynthesis. This technical guide provides a comprehensive overview of the known physicochemical properties of its constituent components, L-lysine and orotic acid, due to the limited availability of specific data for the salt itself. Furthermore, this document outlines detailed experimental protocols for the synthesis, purification, and characterization of amino acid salts like L-lysine orotate. These methodologies are intended to equip researchers and drug development professionals with the necessary information to conduct a thorough analysis of this compound. The guide also includes visualizations of the relevant metabolic pathways for both L-lysine and orotic acid to provide a broader biological context.
Introduction
L-lysine is an essential amino acid crucial for protein synthesis, collagen formation, and calcium absorption.[1] Orotic acid, on the other hand, is an intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[2][3] The combination of these two molecules into a salt, L-Lysine Orotate, suggests potential applications where the delivery of both compounds is desired. Understanding the physicochemical properties of this salt is fundamental for its development as a therapeutic agent or nutraceutical, impacting its formulation, bioavailability, and stability.
This guide summarizes the available physicochemical data for L-lysine and orotic acid and provides a framework of experimental procedures for the comprehensive characterization of L-Lysine Orotate.
Physicochemical Properties
Due to the scarcity of specific experimental data for L-Lysine Orotate salt, the following tables summarize the key physicochemical properties of its individual components, L-lysine and orotic acid.
Table 1: Physicochemical Properties of L-Lysine
| Property | Value | References |
| Molecular Formula | C₆H₁₄N₂O₂ | [4] |
| Molecular Weight | 146.19 g/mol | [4] |
| Melting Point | Decomposes at 224.5 °C | [1] |
| Solubility in Water | Very freely soluble (>100 g/100 g H₂O at 25 °C) | [1] |
| Solubility in Organic Solvents | Insoluble in ethanol (B145695), ether, acetone, and benzene.[1] | [1] |
| pKa Values (at 25 °C) | pK₁ (α-carboxyl) = 2.18, pK₂ (α-amino) = 8.95, pK₃ (ε-amino) = 10.53 | [5] |
| Appearance | White crystalline powder | [1] |
| Hygroscopicity | Very hygroscopic | [6] |
Table 2: Physicochemical Properties of Orotic Acid
| Property | Value | References |
| Molecular Formula | C₅H₄N₂O₄ | [4] |
| Molecular Weight | 156.10 g/mol | [4] |
| Melting Point | 345-346 °C | |
| Solubility in Water | Slightly soluble | |
| pKa Values | pKₐ₁ = 2.4, pKₐ₂ = 9.45 | |
| Appearance | White crystalline powder |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of L-Lysine Orotate salt. These protocols are based on standard laboratory techniques for amino acid salts.
Synthesis of L-Lysine Orotate
Objective: To synthesize L-Lysine Orotate from L-lysine and orotic acid.
Materials:
-
L-Lysine
-
Orotic Acid
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Reaction flask
-
pH meter
Procedure:
-
Dissolve a specific molar equivalent of L-lysine in a minimal amount of deionized water in a reaction flask.
-
In a separate beaker, create a suspension of a molar equivalent of orotic acid in deionized water.
-
Slowly add the orotic acid suspension to the L-lysine solution while stirring continuously at room temperature.
-
Gently heat the mixture to facilitate the dissolution of orotic acid and the formation of the salt. The pH of the solution should be monitored and adjusted if necessary.
-
Once a clear solution is obtained, indicating the completion of the reaction, allow the solution to cool to room temperature.
-
The salt can be isolated by precipitation with a suitable anti-solvent like ethanol or by slow evaporation of the solvent.
-
Collect the precipitated salt by filtration and wash with a small amount of cold ethanol.
-
Dry the resulting L-Lysine Orotate salt under vacuum at a controlled temperature.
Purification by Recrystallization
Objective: To purify the synthesized L-Lysine Orotate salt.
Materials:
-
Crude L-Lysine Orotate salt
-
Suitable solvent (e.g., water, ethanol-water mixture)
-
Heating mantle
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Dissolve the crude salt in a minimum amount of the chosen solvent at an elevated temperature to create a saturated solution.
-
Hot-filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Characterization Techniques
Objective: To determine the melting point of L-Lysine Orotate.
Method:
-
Use a standard melting point apparatus.
-
Place a small, dry sample of the salt in a capillary tube.
-
Heat the sample at a controlled rate and record the temperature range from the onset of melting to complete liquefaction.
Objective: To determine the solubility of L-Lysine Orotate in various solvents.
Method:
-
Add a known excess amount of the salt to a known volume of the solvent (e.g., water, ethanol, methanol) at a specific temperature.
-
Stir the mixture until equilibrium is reached.
-
Filter the solution to remove the undissolved solid.
-
Analyze the concentration of the dissolved salt in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Objective: To determine the acid dissociation constants (pKa) of L-Lysine Orotate.
Method:
-
Potentiometric Titration:
-
Dissolve a known amount of the salt in deionized water.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Monitor the pH of the solution continuously using a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the titration curve.
-
-
NMR Spectroscopy: Monitor the chemical shifts of specific nuclei (e.g., ¹³C, ¹⁵N) as a function of pH.[7][8][9][10]
Objective: To determine the crystal structure of L-Lysine Orotate.
Method:
-
Single-Crystal X-ray Diffraction:
-
Grow single crystals of the salt of suitable size and quality.
-
Mount a crystal on a goniometer and expose it to a monochromatic X-ray beam.
-
Collect the diffraction data and process it to determine the unit cell dimensions, space group, and the arrangement of atoms within the crystal lattice.[4][11][12][13][14]
-
-
Powder X-ray Diffraction (PXRD):
Objective: To obtain spectroscopic data for structural elucidation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Objective: To evaluate the thermal stability and decomposition behavior of L-Lysine Orotate.
-
Thermogravimetric Analysis (TGA):
-
Differential Scanning Calorimetry (DSC):
Objective: To quantify the amount of L-Lysine Orotate in a sample.
Method:
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method with a reversed-phase column.
-
Use a mobile phase that allows for the separation of L-lysine and orotic acid.
-
Detect the components using a UV detector (or other suitable detector).
-
Quantify the salt by comparing the peak area to a standard curve of known concentrations.[23][24][25]
-
Visualization of Biological Pathways
To provide a biological context for the components of L-Lysine Orotate, the following diagrams illustrate their respective metabolic pathways.
Conclusion
While direct experimental data on the physicochemical properties of L-Lysine Orotate salt is limited in publicly available literature, this technical guide provides a solid foundation for researchers and drug development professionals. By summarizing the properties of the individual components, L-lysine and orotic acid, and offering detailed experimental protocols, this document serves as a valuable resource for the synthesis, purification, and comprehensive characterization of this salt. The provided visualizations of the relevant metabolic pathways further enhance the understanding of the biological significance of its constituents. The methodologies outlined herein will enable the generation of crucial data to support the potential development and application of L-Lysine Orotate.
References
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- 10. Differences in Lysine pKa Values May Be Used to Improve NMR Signal Dispersion in Reductively Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine - PMC [pmc.ncbi.nlm.nih.gov]
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